1-(3-Propoxyphenyl)ethanamine

Lipophilicity Membrane permeability SAR

1-(3-Propoxyphenyl)ethanamine (CAS 925650-26-6) is a meta-substituted phenethylamine derivative with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol. It features a primary amine at the alpha carbon of the ethyl chain and an n-propoxy group at the 3-position of the phenyl ring.

Molecular Formula C11H17NO
Molecular Weight 179.26 g/mol
CAS No. 925650-26-6
Cat. No. B1286123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Propoxyphenyl)ethanamine
CAS925650-26-6
Molecular FormulaC11H17NO
Molecular Weight179.26 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1)C(C)N
InChIInChI=1S/C11H17NO/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8-9H,3,7,12H2,1-2H3
InChIKeyGOORERYFOCDRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Propoxyphenyl)ethanamine CAS 925650-26-6: Core Chemical Identity and Sourcing Profile


1-(3-Propoxyphenyl)ethanamine (CAS 925650-26-6) is a meta-substituted phenethylamine derivative with the molecular formula C₁₁H₁₇NO and a molecular weight of 179.26 g/mol [1]. It features a primary amine at the alpha carbon of the ethyl chain and an n-propoxy group at the 3-position of the phenyl ring. This compound belongs to a homologous series of 3-alkoxyphenyl ethanamines, where the alkoxy chain length (methoxy → ethoxy → propoxy → butoxy) systematically modulates lipophilicity, molecular flexibility, and potential target interactions. It is commercially available from multiple vendors at purities of ≥95% .

1 Midpoint of 3-alkoxyphenyl ethanamine series, balancing lipophilicity and flexibility for SAR interpolation
2 Supplied as free base (no salt), simplifying direct use in acylation and reductive amination workflows
3 Multi-vendor availability at ≥95% purity, supporting parallel library synthesis without pre-neutralization

Why Generic Substitution of 1-(3-Propoxyphenyl)ethanamine with Closest Analogs Is Scientifically Invalid


Within the 3-alkoxyphenyl ethanamine series, each incremental extension of the alkoxy chain produces quantifiable shifts in key physicochemical parameters that directly influence membrane permeability, metabolic stability, and target engagement [1]. For example, moving from the 3-methoxy to the 3-propoxy analog increases the computed XLogP3 from 1.6 to 2.0 and adds two rotatable bonds, altering conformational flexibility [2]. Positional isomerism—exchanging the 3-propoxy substitution for the 4-propoxy variant—preserves the molecular formula and weight but changes the electronic distribution across the aromatic ring, which can redirect hydrogen-bonding interactions and receptor recognition [3]. These differences are not cosmetic; they are deterministic for biological readout in any assay where molecular recognition depends on both shape and polarity. Consequently, substituting one homolog or positional isomer for another without experimental validation introduces an uncontrolled variable that can confound SAR interpretation or lead to false-negative screening results.

Chain length mismatch alters permeability and target engagement

Even one methylene extension shifts LogP by ~0.4 units, affecting membrane partitioning and non-specific binding; direct replacement without validation may confound SAR interpretation.

Positional isomerism redirects molecular recognition

3-Propoxy vs. 4-propoxy maintain identical formula and weight, but electronic resonance differences can alter amine basicity and receptor selectivity; biological readouts may not transfer.

Same formula does not imply interchangeable behavior

Rotatable bond count and conformational flexibility differ across homologs; each added bond increases entropic penalty, potentially shifting binding kinetics in ways not captured by simple descriptors.

Quantitative Differentiation Evidence for 1-(3-Propoxyphenyl)ethanamine Against Closest Analogs


LogP Ranking Across the 3-Alkoxyphenyl Ethanamine Homologous Series

The computed XLogP3 values for the 3-alkoxyphenyl ethanamine series display a monotonic increase with alkoxy chain length. 1-(3-Propoxyphenyl)ethanamine occupies the midpoint of this range with an XLogP3-AA of 2.0, establishing it as the moderate-lipophilicity member of the series [1]. This places it between the 3-methoxy analog (XLogP3 = 1.6) [2] and the 3-butoxy analog (XLogP3-AA = 2.4) [3]. The 0.4 log unit increment per methylene extension is consistent with QSAR-based predictions for phenethylamine derivatives [4].

LogP Ranking
Reported
XLogP3-AA = 2.0
3-Methoxy: 1.6 | 3-Butoxy: 2.4
Δ = +0.4 over methoxy
Midpoint lipophilicity may support balanced membrane permeability and protein binding assessment.
Computed by PubChem XLogP3-AA (2024-2025).
Lipophilicity Membrane permeability SAR

Rotatable Bond Count and Conformational Flexibility Differentiation

1-(3-Propoxyphenyl)ethanamine possesses 4 rotatable bonds (phenyl-O, O-CH₂, CH₂-CH₂, phenyl-CH(CH₃)NH₂) [1]. This is exactly double the count of the 3-methoxy analog (2 rotatable bonds) [2] and one fewer than the 3-butoxy analog (5 rotatable bonds) [3]. The para-isomer, 1-(4-propoxyphenyl)ethanamine, has an identical rotatable bond count of 4 [4], confirming that this parameter is position-independent but chain-length-dependent.

Rotatable Bonds
Reported
4
3-Methoxy: 2 | 3-Butoxy: 5
+2 vs. methoxy
Each additional rotatable bond may raise conformational entropy penalty upon target binding.
Cactvs 3.4.8.18 algorithm; affects binding affinity for rigid pockets.
Conformational entropy Molecular flexibility Binding kinetics

Positional Isomer Differentiation: 3-Propoxy vs. 4-Propoxy Substitution

1-(3-Propoxyphenyl)ethanamine (meta) and 1-(4-propoxyphenyl)ethanamine (para) share identical molecular formula (C₁₁H₁₇NO), molecular weight (179.26 g/mol), and computed XLogP3-AA (2.0) [1][2]. However, the meta-substitution places the electron-donating propoxy group in a position that is not in direct resonance conjugation with the ethanamine side chain, whereas the para-isomer allows through-resonance. This electronic distinction is absent from simple computed descriptors but is well-established in phenethylamine SAR to affect amine basicity (pKa shift of 0.2–0.5 units) and receptor subtype selectivity [3].

Meta vs Para Isomer
Class-level
No through-resonance conjugation
Para isomer: resonance possible
Predicted ΔpKa ≈ 0.2–0.5
Resonance differences may redirect H-bond geometry and alter receptor binding pose.
Class-level SAR; experimental pKa data not available for this pair.
Positional isomerism Electronic effects Receptor selectivity

Commercial Purity and Vendor Availability Comparative Assessment

1-(3-Propoxyphenyl)ethanamine is routinely supplied at a minimum purity of 95% across multiple independent vendors, including AKSci, Matrix Scientific, and CymitQuimica . This is consistent with the purity specifications for its 3-methoxy and 3-ethoxy analogs (also ≥95% from the same vendor network). The compound is stocked in free base form (no salt), which distinguishes it from the hydrochloride salt forms more commonly available for the 4-propoxy positional isomer [1]. The free base form permits direct use in reductive amination and acylation reactions without a preliminary neutralization step.

Commercial Form
Direct comparison
Free base, ≥95% purity
4-Propoxy: HCl salt form
≥5 vendors: AKSci, Matrix Scientific, etc.
Free base eliminates neutralization step before acylation/amination, reducing side-product risk.
Vendor catalogs accessed 2026; stock availability may vary.
Procurement Purity specification Vendor qualification

Recommended Research and Industrial Application Scenarios for 1-(3-Propoxyphenyl)ethanamine


Medicinal Chemistry SAR Exploration of 3-Alkoxy Phenethylamine Series

When building a systematic SAR matrix across the 3-alkoxy series, 1-(3-propoxyphenyl)ethanamine serves as the critical midpoint between the 3-methoxy (LogP = 1.6, 2 rotatable bonds) and 3-butoxy (LogP = 2.4, 5 rotatable bonds) endpoints. Including this compound enables quantitative interpolation of how incremental lipophilicity and flexibility changes modulate target affinity and selectivity, as demonstrated in CoMFA models for hTAAR1 where steric bulk at the 4-aryl position contributes 61% of the field variance [1]. Without the propoxy midpoint, SAR interpretation across this series risks overfitting to the polar and lipophilic extremes.

Meta-Specific Pharmacophore Elaboration for CNS Target Screening

For programs targeting CNS receptors (e.g., serotonin, dopamine, or trace amine-associated receptors), the meta-substitution pattern of 1-(3-propoxyphenyl)ethanamine offers a defined electronic configuration distinct from the para-isomer. The absence of through-resonance between the alkoxy group and the amine in the meta isomer alters the pKa of the amine by an estimated 0.2–0.5 units relative to the para isomer, per class-level SAR for substituted phenethylamines [2]. This shift affects the protonation state at physiological pH and consequently modulates receptor engagement. Researchers evaluating positional SAR should procure both 3-propoxy and 4-propoxy isomers as a matched pair to deconvolute electronic from steric contributions to biological activity.

Free Base Amine Building Block for Parallel Library Synthesis

The consistent availability of 1-(3-propoxyphenyl)ethanamine as a free base at ≥95% purity from multiple vendors makes it directly suitable for high-throughput parallel library synthesis without a salt-breaking step. This contrasts with the 4-propoxy positional isomer, which is predominantly supplied as the hydrochloride salt [3]. For amide coupling or reductive amination reactions in 96-well format, using the free base eliminates a resin-based or aqueous neutralization step per well, saving approximately 30 minutes of processing time per plate and reducing the risk of incomplete neutralization leading to variable yields across the library.

Reference Standard for LogP and Conformational Flexibility Benchmarking in In Silico Models

With a measured/computed LogP of 2.0 (XLogP3-AA) [4] or 2.38 (Hit2Lead) and exactly 4 rotatable bonds, 1-(3-propoxyphenyl)ethanamine provides a well-defined reference point for calibrating in silico ADME prediction models. Its position at the median of the 3-alkoxy series makes it an ideal test compound for verifying that QSAR or machine learning models correctly capture the nonlinear relationship between alkoxy chain length and properties such as Caco-2 permeability, microsomal stability, and plasma protein binding before deploying these models prospectively on novel phenethylamine scaffolds.

Application
Selection Property
Validation Focus
SAR matrix across 3-alkoxy series
Midpoint lipophilicity and flexibility for systematic interpolation
Consistency of LogP/rotatable-bond trend with target affinity in CoMFA models
Meta-specific pharmacophore for CNS targets
Electronic configuration without through-resonance conjugation
Receptor engagement and protonation-state modulation at physiological pH
Parallel library synthesis
Free base amine, ≥95% purity, no salt-breaking required
Yield uniformity and coupling efficiency in 96-well amide formation or reductive amination
In silico model benchmarking
Well-defined LogP and rotatable bond count for calibration
QSAR prediction accuracy for Caco-2 permeability, microsomal stability, and protein binding

Technical Documentation Hub

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38 linked technical documents
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